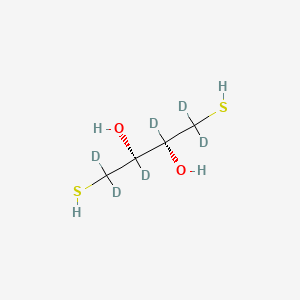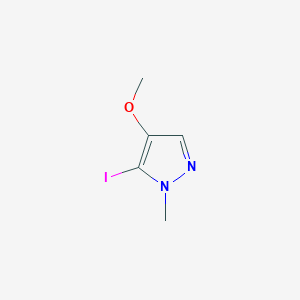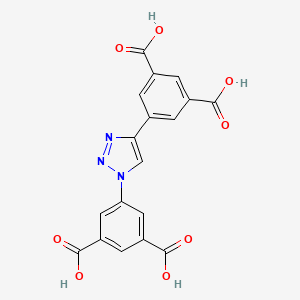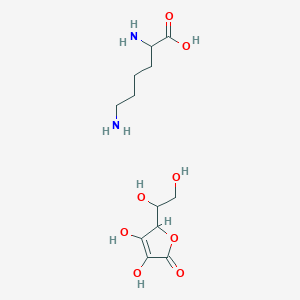![molecular formula C9H21N2O7P B12295556 [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both dihydroxypropoxy and phosphoryl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydroxypropyl phosphate with 2,6-diaminohexanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine derivative.
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate is used as a precursor for synthesizing more complex molecules
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its phosphoryl group makes it a candidate for investigating phosphorylation processes in cells.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialized polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Wirkmechanismus
The mechanism of action of [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and other proteins. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydroxypropyl phosphate
- 2,6-Diaminohexanoic acid
- Phosphorylated amino acids
Uniqueness
What sets [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate apart from similar compounds is its combined structure, which includes both dihydroxypropoxy and phosphoryl groups. This unique combination allows for a broader range of chemical reactions and applications, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C9H21N2O7P |
|---|---|
Molekulargewicht |
300.25 g/mol |
IUPAC-Name |
[2,3-dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate |
InChI |
InChI=1S/C9H21N2O7P/c10-4-2-1-3-8(11)9(14)18-19(15,16)17-6-7(13)5-12/h7-8,12-13H,1-6,10-11H2,(H,15,16) |
InChI-Schlüssel |
FGYYWCMRFGLJOB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
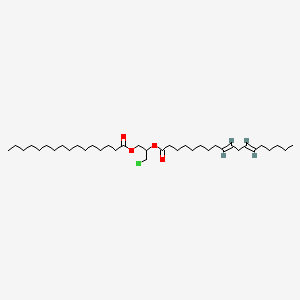
![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
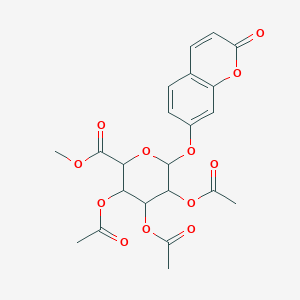
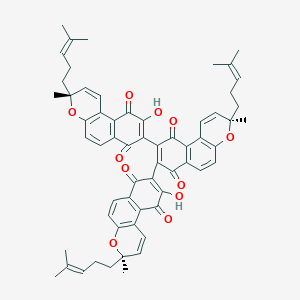

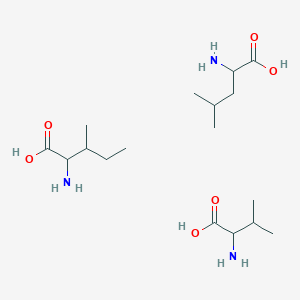

![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
